[(5S)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanol
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Overview
Description
[(5S)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanol is a heterocyclic compound with a unique structure that combines a pyrrolo and imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5S)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable imidazole derivative with a pyrrole precursor in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
[(5S)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
[(5S)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of [(5S)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
[(5S)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanol can be compared with other similar compounds, such as:
[(5S)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]ethanol: Similar structure but with an ethyl group instead of a methanol group.
[(5S)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]amine: Contains an amine group instead of a methanol group.
[(5S)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]carboxylic acid: Features a carboxylic acid group in place of the methanol group.
The uniqueness of this compound lies in its specific functional group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
2613299-66-2 |
---|---|
Molecular Formula |
C7H10N2O |
Molecular Weight |
138.2 |
Purity |
95 |
Origin of Product |
United States |
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